molecular formula C27H35N5O5 B12380882 E3 Ligase Ligand-linker Conjugate 49

E3 Ligase Ligand-linker Conjugate 49

Cat. No.: B12380882
M. Wt: 509.6 g/mol
InChI Key: XTWJAIVDTRTDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-linker Conjugates are essential building blocks for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology in chemical biology and therapeutic discovery . These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation, a mode of action that can address traditionally "undruggable" targets . This product, E3 Ligase Ligand-linker Conjugate 49, consists of a potent E3 ubiquitin ligase ligand chemically linked to a flexible connector. The conjugate is designed for efficient modular assembly into full PROTAC molecules by coupling with a ligand for your protein of interest (POI). The incorporated linker is critical for the efficacy of the final PROTAC degrader, as its length and composition influence the formation of a productive ternary complex between the E3 ligase and the target protein, which is necessary for ubiquitination and subsequent proteasomal degradation . While many PROTACs to date have utilized ligands for E3 ligases like CRBN (cereblon) and VHL (von Hippel-Lindau), the field is actively expanding to harness a wider array of E3 ligases to overcome limitations such as potential resistance and to enable tissue-selective degradation . This compound is supplied for research applications to support the development of these novel degraders. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not approved for use in humans, and it must not be utilized for diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H35N5O5

Molecular Weight

509.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)

InChI Key

XTWJAIVDTRTDPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO

Origin of Product

United States

Linker Modification:

The linker is the most frequently modified component in the optimization of PROTACs. Key parameters that are systematically varied include:

Length: The length of the linker is critical for achieving the correct orientation of the E3 ligase and the target protein for efficient ubiquitination. Both increasing and decreasing the linker length can have profound effects on degradation efficacy. nih.gov

Rigidity: The rigidity of the linker can be modulated to control the conformational freedom of the PROTAC. More rigid linkers can pre-organize the molecule into a bioactive conformation, potentially improving ternary complex formation. enamine.net

Attachment Point: The position at which the linker is attached to the E3 ligase ligand and the warhead is a critical variable. The attachment point must be chosen to avoid disrupting the key binding interactions of either ligand with its respective protein. nih.gov

E3 Ligase Ligand Derivatization:

While the core scaffold of the E3 ligase ligand is often conserved to maintain binding affinity, derivatization can be used to introduce linker attachment points or to fine-tune binding kinetics. For VHL ligands, for example, modifications are often made at positions that are solvent-exposed and not critical for the interaction with the VHL protein. The development of a diverse library of E3 ligase ligands with different linker attachment options is crucial for successful PROTAC design. nih.gov

Warhead Derivatization:

E3 Ligase Recruitment by Pomalidomide-Based Conjugates

The initial and critical step in the action of a PROTAC is the recruitment of an E3 ubiquitin ligase. PROTACs incorporating a pomalidomide-based conjugate are specifically designed to engage the Cereblon (CRBN) E3 ligase complex.

Specific Interaction with Cereblon (CRBN) E3 Ligase

Pomalidomide is a derivative of thalidomide and is classified as an immunomodulatory imide drug (IMiD). nih.gov Its ability to function as an E3 ligase recruiter was discovered through research into its therapeutic mechanisms. nih.gov Pomalidomide binds directly to CRBN, which acts as the substrate receptor within the larger Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.govnih.gov This binding is highly specific and is a prerequisite for the subsequent degradation of a target protein. The interaction between pomalidomide and CRBN modulates the substrate specificity of the E3 ligase complex, effectively reprogramming it to recognize a new protein for degradation, as dictated by the other end of the PROTAC molecule. nih.govmdpi.com The loss of CRBN or mutations within its binding domain can lead to resistance to pomalidomide-based therapies, underscoring the critical nature of this interaction. nih.gov

Structural Requirements for CRBN Engagement

The binding of pomalidomide to CRBN is a well-characterized interaction at the molecular level. The chemical structure of pomalidomide features a glutarimide (B196013) ring and a phthalimide (B116566) ring. nih.gov

The Glutarimide Ring: This part of the molecule is essential for CRBN binding. It inserts itself into a tryptophan-rich pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov The (S)-enantiomer of the glutarimide is primarily responsible for this high-affinity binding. researchgate.net

The Phthalimide Ring: While the glutarimide ring is buried deep within CRBN, the phthalimide ring is more solvent-exposed. nih.gov This accessibility makes it the ideal position for attaching a linker to create a PROTAC, without disrupting the crucial interaction with CRBN. nih.gov

The C4-Amino Group: A key feature distinguishing pomalidomide and its close relative lenalidomide from thalidomide is an amino group at the C4 position of the phthalimide ring. nih.gov This group has been shown to form a hydrogen bond that helps stabilize the ternary complex formed between CRBN, the PROTAC, and certain target proteins, such as Ikaros (IKZF1). nih.govrsc.org

Structural studies have revealed that modifications to the phthalimide ring can significantly impact the activity of pomalidomide-based PROTACs. For instance, attaching linkers via an arylamine exit vector can influence the degradation of off-target zinc-finger proteins, a known effect of pomalidomide itself. nih.gov Therefore, the design of the linker and its attachment point to the pomalidomide scaffold are critical for optimizing the potency and selectivity of the resulting PROTAC. nih.govnih.gov

Ternary Complex Formation Facilitated by PROTACs Incorporating Pomalidomide-Based Conjugates

The cornerstone of PROTAC technology is the formation of a transient, three-part structure known as a ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ligase. mdpi.comfrontiersin.org

Molecular Determinants of Complex Stability and Efficacy

The stability and geometry of the ternary complex are paramount to the efficiency of protein degradation. youtube.com A stable complex ensures that the target protein remains in proximity to the E3 ligase long enough for efficient ubiquitination to occur. youtube.com Several factors influence the stability and efficacy of the ternary complex formed by pomalidomide-based PROTACs:

Linker Properties: The chemical composition, length, and flexibility of the linker are not merely passive spacers. They play a crucial role in dictating the relative orientation of the target protein and CRBN within the ternary complex. acs.org An optimal linker allows for favorable protein-protein interactions between the E3 ligase and the target, which can significantly stabilize the complex. The linker's length must be sufficient to bridge the two proteins without causing steric clashes, but not so long that it fails to enforce a productive orientation.

Neo-Interactions: The induced proximity can create novel interaction surfaces between the target protein and CRBN. These "neo-interactions" are critical for the stability of the ternary complex and can be a key determinant of a PROTAC's degradation efficiency and selectivity. nih.gov For some native substrates and neosubstrates of CRBN, a recurring structural motif known as a "G-loop" (a β-hairpin loop with a key glycine (B1666218) residue) has been identified as crucial for binding. nih.gov The ability of a PROTAC to correctly present a target protein to CRBN can leverage these types of interactions.

The interplay of these factors is complex, and successful PROTAC design often requires empirical testing of various linker types and attachment points to identify the combination that yields the most stable and productive ternary complex. acs.org

Ubiquitination and Proteasomal Degradation Cascade

The formation of the ternary complex is the initiating event that triggers a cascade of enzymatic reactions culminating in the destruction of the target protein. nih.gov

Ubiquitin Activation: The process begins with the activation of ubiquitin by an E1 ubiquitin-activating enzyme in an ATP-dependent manner. youtube.com

Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. nih.gov

Ubiquitin Ligation: The CRL4^CRBN^ E3 ligase, having been brought into proximity with the target protein by the pomalidomide-based PROTAC, facilitates the final transfer of ubiquitin from the E2 enzyme to one or more lysine (B10760008) residues on the target protein. nih.govyoutube.com

Polyubiquitination: This process is repeated, forming a polyubiquitin (B1169507) chain on the target protein. Chains linked via lysine 48 (K48) of ubiquitin are the primary signal for proteasomal degradation. frontiersin.org

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. nih.gov

This entire process showcases how a pomalidomide-based E3 ligase ligand-linker conjugate can be used to create powerful PROTAC molecules that co-opt the cell's natural protein disposal system to achieve targeted protein degradation.

E2-E3 Ligase Interaction and Ubiquitin Transfer

The core function of a PROTAC is to induce proximity between the target protein and an E3 ligase, thereby forming a ternary complex (POI-PROTAC-E3 ligase). explorationpub.com In the case of a PROTAC utilizing a pomalidomide-based conjugate like "E3 Ligase Ligand-linker Conjugate 49," the CRBN E3 ligase is recruited. CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. nih.gov

Once the ternary complex is formed, the CRL4^CRBN^ ligase is brought into close proximity with the POI, a protein it would not normally interact with. The RING-box protein 1 (RBX1) component of the CRL4^CRBN^ complex then recruits a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin (Ub). chemrxiv.org This E2 enzyme, charged with activated ubiquitin from an E1 activating enzyme, is positioned to efficiently transfer the ubiquitin molecule to accessible lysine residues on the surface of the target protein. chemrxiv.org The specific orientation and stability of the ternary complex, which are influenced by the linker length and composition of the PROTAC, are critical for facilitating this initial ubiquitin transfer. explorationpub.com

Polyubiquitination of Target Proteins

A single ubiquitin tag is not typically sufficient to mark a protein for degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin chain, is required. The UPS recognizes specific polyubiquitin linkages, most commonly chains linked through lysine 48 (K48) of ubiquitin, as a signal for proteasomal degradation. nih.gov

Following the initial transfer of a single ubiquitin molecule, the E3 ligase, in concert with the E2 enzyme, catalyzes the sequential addition of more ubiquitin molecules to the previously attached one, forming a K48-linked polyubiquitin chain on the POI. nih.gov The PROTAC molecule, by holding the POI and the E3 ligase together, facilitates this process, ensuring the efficient and processive elongation of the polyubiquitin chain. nih.gov This polyubiquitination is a critical step that commits the target protein to its ultimate destruction by the proteasome. nih.gov Studies have shown that treatment with pomalidomide-based PROTACs leads to a significant increase in the ubiquitination of their target proteins. acs.org

Proteasome-Mediated Protein Hydrolysis

The polyubiquitinated POI is then recognized by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading most intracellular proteins. explorationpub.com The proteasome contains a regulatory particle that identifies the polyubiquitin chain, unfolds the target protein, and threads it into the core particle, where it is hydrolyzed into small peptides. nih.gov The ubiquitin molecules are cleaved from the protein before its degradation and are recycled for future use. mdpi.com

The degradation of the target protein can be both rapid and efficient. For example, treatment of cells with pomalidomide-based PROTACs has been shown to lead to significant degradation of the target protein within hours. nih.gov The effectiveness of this degradation can be quantified by parameters such as the DC₅₀ (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: Degradation Efficiency of Representative Pomalidomide-Based PROTACs

PROTAC Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%) Time (h) Reference
ZQ-23 HDAC8 K562 147 93 10 nih.gov
Compound 16 EGFR A549 32.9 96 72 acs.org

Catalytic Nature of PROTAC-Mediated Degradation

A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action. explorationpub.com Unlike inhibitors that are required to continuously occupy the active site of a protein in a 1:1 stoichiometric ratio, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov

After the polyubiquitinated POI is recognized by the proteasome, the PROTAC molecule is released from the ternary complex and is free to bind to another POI and E3 ligase, initiating another round of degradation. nih.gov This catalytic turnover allows PROTACs to be effective at very low, substoichiometric concentrations. acs.org In vitro ubiquitination assays have provided direct evidence for this catalytic activity, showing that a single PROTAC molecule can induce the ubiquitination of multiple target protein molecules. nih.gov Quantitative studies in live cells have further supported the catalytic mechanism, demonstrating that potent degradation can be achieved even when the intracellular concentration of the PROTAC is significantly lower than that of the target protein. acs.orgacs.org

Table 2: Compound Names Mentioned

Compound Name Class/Description
Pomalidomide E3 ligase ligand (CRBN)
ZQ-23 Pomalidomide-based PROTAC targeting HDAC8
Compound 16 Pomalidomide-based PROTAC targeting EGFR
Compound 2 Pomalidomide-based PROTAC targeting B-Raf
Ubiquitin Small regulatory protein
E1 Activating Enzyme Enzyme in the ubiquitin pathway
E2 Conjugating Enzyme Enzyme in the ubiquitin pathway
E3 Ligase Protein that recruits an E2-ubiquitin complex
Cereblon (CRBN) Substrate receptor of the CRL4^CRBN^ E3 ligase
Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex
RING-box protein 1 (RBX1) Component of the CRL4^CRBN^ complex
Protein of Interest (POI) The target protein for degradation
26S Proteasome Protein complex that degrades ubiquitinated proteins
Histone Deacetylase 8 (HDAC8) Target protein example
Epidermal Growth Factor Receptor (EGFR) Target protein example

Application of E3 Ligase Ligand Linker Conjugate 49 in Preclinical Research and Biological Discovery

Design and Synthesis of Novel PROTACs Utilizing Conjugate 49

The design of effective PROTACs is a multi-step process that involves the strategic selection of a POI ligand, an E3 ligase ligand, and a connecting linker. nih.gov E3 Ligase Ligand-linker Conjugate 49 provides a pre-synthesized building block containing the CRBN E3 ligase ligand and a linker with a reactive handle, streamlining the synthesis of new PROTACs. nih.govresearchgate.net

The synthesis of a PROTAC using Conjugate 49 involves the chemical ligation of the linker's reactive functional group with a complementary functional group on a ligand for a target protein. Common coupling strategies include:

Amide Bond Formation: If the linker of Conjugate 49 terminates in a carboxylic acid, it can be activated and coupled with an amine group on the target protein ligand. Conversely, an amine-terminated linker can be reacted with a carboxylic acid on the POI ligand. This is a widely used and robust method for PROTAC synthesis. researchgate.net

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. medchemexpress.com If Conjugate 49's linker possesses an azide (B81097) or alkyne group, it can be readily coupled with a POI ligand functionalized with the corresponding reactive partner. medchemexpress.com

Nucleophilic Aromatic Substitution (SNAr): Pomalidomide (B1683931) itself can be synthesized via a nucleophilic aromatic substitution reaction on a fluorinated precursor. nih.govrsc.org This chemistry can also be adapted for the direct conjugation of linkers.

The choice of coupling strategy depends on the chemical nature of the target protein ligand and the functional group present on the linker of Conjugate 49. The table below illustrates potential coupling reactions.

Linker Functional Group on Conjugate 49POI Ligand Functional GroupCoupling ReactionResulting Linkage
Carboxylic AcidAmineAmide CouplingAmide
AmineCarboxylic AcidAmide CouplingAmide
AzideAlkyneCuAACTriazole
AlkyneAzideCuAACTriazole

This table represents common chemical reactions used in the synthesis of PROTACs and is for illustrative purposes.

The selection of the target protein ligand is a critical determinant of the resulting PROTAC's degradation profile, influencing both its potency and selectivity.

In Vitro Cellular and Biochemical Studies

Once a novel PROTAC is synthesized using Conjugate 49, its biological activity must be thoroughly characterized through a series of in vitro cellular and biochemical assays. springernature.com These studies are essential to confirm target engagement, assess degradation efficiency, and elucidate the mechanism of action. tandfonline.com

The primary functional assay for a PROTAC is to measure its ability to reduce the levels of the target protein in cultured cells.

Western Blotting: This is a standard technique used to quantify the amount of a specific protein in a cell lysate. Cells are treated with varying concentrations of the PROTAC for a defined period, after which the cells are lysed, and the proteins are separated by size via gel electrophoresis. An antibody specific to the target protein is then used to visualize and quantify the protein levels. A reduction in the protein band intensity in PROTAC-treated cells compared to control-treated cells indicates degradation. nih.govlifesensors.com

HiBiT Lytic Detection System: This is a more high-throughput method that involves genetically engineering the target protein to include a small HiBiT tag. promega.com The HiBiT tag can combine with a larger LgBiT protein to form a functional NanoLuc® luciferase, which produces a luminescent signal. A decrease in luminescence upon PROTAC treatment directly correlates with the degradation of the HiBiT-tagged target protein. promega.com

The choice of cell line is also critical and should be relevant to the disease context or the biological system being studied.

To fully understand the efficacy of a PROTAC, it is important to characterize its potency and the kinetics of the degradation it induces. Key parameters include:

DC50 (Degradation Concentration 50%): This is the concentration of the PROTAC required to achieve 50% degradation of the target protein at a specific time point. nih.govresearchgate.net It is a measure of the PROTAC's potency.

Dmax (Maximum Degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC, regardless of the concentration used. nih.govresearchgate.net

Degradation Rate: This parameter measures how quickly the target protein is degraded following PROTAC administration. promega.com

These parameters are typically determined by performing dose-response and time-course experiments and analyzing the data using non-linear regression. researchgate.net The table below shows hypothetical degradation data for a PROTAC derived from Conjugate 49.

PROTAC Concentration (nM)% Target Protein Remaining (at 24h)
0.195
175
1040
10015
100018
1000055

This is a hypothetical data table illustrating a typical dose-response curve for a PROTAC, including the "hook effect" at higher concentrations. The DC50 would be calculated from such data.

Since PROTACs mediate degradation via the ubiquitin-proteasome system, directly measuring the ubiquitination of the target protein provides mechanistic validation.

In Vitro Ubiquitination Assays: These assays reconstitute the key components of the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and ATP) in a test tube along with the target protein and the PROTAC. lifesensors.com The ubiquitination of the target protein can then be detected by Western blotting, looking for higher molecular weight species corresponding to the protein modified with ubiquitin chains. lifesensors.com

TUBE (Tandem Ubiquitin Binding Entities) Assay: This method is used to enrich for ubiquitinated proteins from cell lysates. lifesensors.com Cells are treated with the PROTAC, and the lysates are incubated with TUBE reagents, which have a high affinity for polyubiquitin (B1169507) chains. The captured proteins can then be analyzed by Western blot to detect the ubiquitinated target protein. lifesensors.com

Mass Spectrometry: To identify the specific lysine (B10760008) residues on the target protein that are being ubiquitinated, mass spectrometry-based proteomics can be employed. After enrichment of the ubiquitinated target protein, it is digested into smaller peptides, and the mass spectrometer identifies the peptides that have a ubiquitin remnant attached, thereby mapping the precise sites of modification. This can provide insights into the geometry of the ternary complex formed by the PROTAC.

Analysis of Cellular Phenotypes Induced by Degradation

The primary cellular phenotype induced by PROTACs incorporating this compound (β-NF) is the specific and efficient degradation of the target protein. In preclinical cell-based assays, the β-NF-ATRA PROTAC demonstrated effective, dose- and time-dependent degradation of its target proteins, CRABP-I and CRABP-II, in human cancer cell lines MCF-7 (breast cancer) and IMR-32 (neuroblastoma). nih.gov The degradation is mechanistic, operating through the ubiquitin-proteasome system (UPS), which was confirmed by experiments showing that the degradation was dependent on the UPS. nih.gov

Beyond the intended target, it was observed that the β-NF-ATRA degrader also induced the self-degradation of the AhR E3 ligase itself. nih.gov This phenomenon highlights the complex biological interactions that can occur following the introduction of such chimeric molecules. Further studies using cell morphological profiling, a high-throughput screening method, can provide deeper insights into the broader phenotypic signatures of PROTACs, revealing cellular changes beyond simple target degradation. nih.gov In other research contexts, β-naphthoflavone has been shown to induce mitochondrial respiratory damage and increase cellular reactive oxygen species (ROS) production, cellular effects that could be relevant when it is incorporated into a PROTAC. nih.gov

Techniques for Studying Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. researchgate.net The stability and conformation of this complex are critical determinants of the efficiency and specificity of protein degradation. youtube.com Several biophysical and cell-based techniques are employed to study and quantify this crucial interaction:

Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the binary interactions (PROTAC to target, PROTAC to E3 ligase) and the all-important ternary complex formation. nih.gov It allows for the determination of key parameters like cooperativity (α), which describes how the binding of one protein influences the binding of the other. nih.gov

Isothermal Titration Calorimetry (ITC): ITC provides a thermodynamic profile of the binding events, offering insights into the forces driving ternary complex formation. nih.gov

NanoBRET® and Lumit™ Assays: These are cell-based proximity assays that use bioluminescence resonance energy transfer (BRET) or luminescence complementation, respectively, to detect and quantify ternary complex formation in living cells. promega.de They can be performed in endpoint or kinetic modes and can even be multiplexed to simultaneously measure complex formation and target protein levels. promega.de

Computational Modeling: With a limited number of solved crystal structures for PROTAC ternary complexes, computational approaches are increasingly used to model their structure. researchgate.netnih.gov These models can help in understanding the "linkerology"—the optimal length and composition of the linker—and in designing more potent and selective degraders. researchgate.netnih.gov

A characteristic feature observed in these studies is the "hook effect," where at very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to an excess of binary complexes and a reduction in the formation of the productive ternary complex, thus decreasing degradation efficiency. youtube.compromega.de

In Vivo Preclinical Model Applications

The translation of a PROTAC from a cell-based tool to a potential therapeutic requires rigorous evaluation in in vivo preclinical models. While specific in vivo data for PROTACs using this compound (β-NF) is limited, the general framework for their evaluation is well-established from studies of other PROTACs.

Evaluation in Animal Models of Disease

PROTACs are frequently evaluated in xenograft models of human cancer. For instance, the BET degrader BETd-260 has been shown to significantly inhibit tumor growth in both mouse osteosarcoma cell line-derived xenografts and patient-derived xenograft (PDX) models. nih.gov Similarly, the orally available PROTACs ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor) have demonstrated encouraging anti-tumor activity in preclinical cancer models, which has led to their advancement into clinical trials. nih.govnih.gov The evaluation of a β-NF-based PROTAC would follow a similar path, being tested in animal models of diseases where the target protein (e.g., CRABPs) plays a key pathological role.

Systemic Exposure and Tissue Distribution Considerations

A critical aspect of in vivo studies is understanding the absorption, distribution, metabolism, and excretion (DMPK) properties of the PROTAC. nih.govdrugdiscoverytrends.com Pharmacokinetic (PK) studies in animals, typically rats, are conducted to determine key parameters such as clearance, volume of distribution, and half-life. nih.govresearchgate.net

PROTACs often have high molecular weights and complex structures, which can present challenges for properties like solubility and permeability, potentially leading to poor oral bioavailability. nih.govdrugdiscoverytrends.com However, optimization of the linker and ligands can lead to molecules with favorable drug-like properties. drugdiscoverytrends.com For example, the AR degrader ARD-2585 achieved an excellent oral bioavailability of 51% in mice. nih.gov

Table 1: Pharmacokinetic Parameters of Representative PROTACs in Rats

PROTACTargetE3 LigaseHalf-life (T1/2)Clearance (CL)Volume of Distribution (Vdss)Reference
PROTAC 4 RIPK2IAP~6.9 h18 mL/min/kg11 L/kg nih.gov
PROTAC 33c BTKCRBN8.28 hNot ReportedNot Reported nih.gov

Pharmacodynamic Biomarkers of Degradation

To confirm that a PROTAC is working as intended in an animal model, pharmacodynamic (PD) biomarkers are essential. The most direct PD biomarker is the measurement of the target protein's degradation in the tissue of interest (e.g., the tumor) or in surrogate tissues like peripheral blood mononuclear cells (PBMCs). nih.govnih.gov

For a β-NF-ATRA PROTAC, this would involve measuring the levels of CRABP-I/II in tumor samples from treated animals via techniques like Western blot or mass spectrometry. The extent and duration of target degradation can then be correlated with the PROTAC's exposure levels and its anti-tumor efficacy. researchgate.net For other targeted therapies, downstream signaling molecules, such as phosphorylated proteins (e.g., pChk1), can also serve as PD biomarkers. nih.gov

Efficacy Assessment in Disease Models

The ultimate goal of in vivo preclinical studies is to assess the efficacy of the PROTAC in a relevant disease model. Efficacy is typically measured by the degree of tumor growth inhibition in oncology models. nih.gov For example, treatment with the BTK-targeting PROTAC MT802 led to sustained tumor regression in a mouse model of lymphoma. nih.gov The efficacy of a β-NF-based PROTAC would be evaluated by its ability to induce a therapeutic effect linked to the degradation of its specific target. For β-NF-ATRA, this would involve assessing its impact on tumor progression in models where CRABPs are known to be drivers of the disease.

Structure Activity Relationship Sar and Optimization Studies of E3 Ligase Ligand Linker Conjugate 49

Linker Optimization for Enhanced Degradation5.2.1. Varying Linker Length, Rigidity, and Chemical Composition 5.2.2. Influence of Linker Attachment Points 5.2.3. Stereochemical Considerations in Linker Design

This will include any available data tables and detailed research findings pertinent to the specified "E3 Ligase Ligand-linker Conjugate 49."

Computational Approaches in SAR Studies

Computational modeling has become an indispensable tool for accelerating the design and optimization of PROTACs. These in silico methods provide crucial insights into the complex interactions governing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. researchgate.net

The formation of a stable ternary complex is central to the efficacy of a PROTAC. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the three-dimensional structure and stability of these complexes. researchgate.netacs.org

Molecular docking programs are used to generate plausible conformations of the ternary complex. researchgate.netnih.gov These models help researchers visualize critical protein-protein and protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, docking studies on pomalidomide-based PROTACs have been used to guide the design of degraders for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Following docking, MD simulations are employed to assess the dynamic behavior and stability of the predicted ternary complex over time. nih.govnih.govscielo.org.za These simulations can reveal whether a complex is stable or transient, providing a rationale for a PROTAC's observed degradation efficiency. In a study on PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), MD simulations suggested that a decrease in the degradation activity of one PROTAC was due to the lower stability of its corresponding ternary complex. researchgate.netnih.gov This highlights the predictive power of MD simulations in understanding the SAR of these molecules.

PROTAC ExampleTargetLinker CharacteristicsDocking Score (kcal/mol)Ternary Complex Stability (MD Simulation)Experimental Degradation (DC₅₀)Reference
Compound 16 EGFRAlkyl-ether chain-8.54Stable0.95 µM nih.gov
PROTAC3 H-PGDSRigid, linker-lessN/ALower Stability>1000 nM researchgate.netnih.gov
MT-809 BTKPEG/Alkyl chainN/AHigher Stability (inferred)11.6 nM nih.gov

This table presents illustrative data from studies on pomalidomide-based PROTACs to demonstrate the correlation between computational predictions and experimental outcomes. Data is sourced from cited literature and is not specific to "this compound."

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. In the context of PROTACs, QSAR models can be developed to predict the degradation potency (e.g., DC₅₀ values) based on various molecular descriptors of the ligand-linker conjugate. These descriptors can include physicochemical properties such as linker length, flexibility, number of hydrogen bond donors/acceptors, and lipophilicity (logP).

While specific QSAR studies on pomalidomide-based conjugates are not broadly published, the principles are widely applied in SAR studies. Researchers synthesize a library of PROTACs with systematic variations in the linker—for example, by changing the length of a polyethylene (B3416737) glycol (PEG) or alkyl chain—and measure the resulting degradation activity. nih.govacs.org This data can then be used to build a QSAR model that identifies the optimal range for each descriptor, thereby guiding the design of more potent degraders and minimizing the need for extensive empirical synthesis and testing.

PROTAC Series (Hypothetical)Linker Length (atoms)Linker TypeCalculated logPPredicted Activity (QSAR Model)Observed DC₅₀ (nM)
Poma-L1 8Alkyl4.2Moderate500
Poma-L2 12Alkyl5.1High50
Poma-L3 16Alkyl6.0Moderate450
Poma-L4 12PEG4.5High75
Poma-L5 16PEG4.9Low>1000

This table provides a hypothetical example of how QSAR data for a series of pomalidomide-based PROTACs might be presented. It illustrates the relationship between structural descriptors and biological activity.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify new molecules with desired biological activity. For PROTACs, virtual screening can be employed in two primary ways: to discover entirely new E3 ligase ligands or to identify optimal linkers for a known ligand pair.

In one approach, computational methods like scaffold hopping are used to design and screen virtual libraries based on a known ligand, such as thalidomide (B1683933), to find novel, structurally distinct CRBN binders. nih.gov These new binders can then be synthesized and conjugated to linkers. Alternatively, a known E3 ligand like pomalidomide (B1683931) and a known POI ligand can be used as anchors in a virtual screen of linker libraries. This process computationally "builds" thousands of potential PROTAC molecules and scores them based on their predicted ability to form a stable ternary complex, allowing researchers to prioritize the most promising linker designs for synthesis.

High-Throughput Screening and Fragment-Based Drug Discovery (FBDD) in E3 Ligase Ligand Identification

While pomalidomide is a well-established CRBN ligand, the discovery of new and diverse E3 ligase ligands is crucial for expanding the scope of targeted protein degradation. High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) are two key experimental strategies for identifying such novel ligands. nih.govenamine.net

HTS involves testing thousands to millions of compounds from large chemical libraries for their ability to bind to a target protein, in this case, the CRBN E3 ligase. acs.org To facilitate this, researchers have developed robust biochemical and biophysical assays, such as fluorescence polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET), that are amenable to automation. acs.orgvkeybio.com In some cases, engineered CRBN constructs are designed specifically to be more stable and suitable for HTS campaigns, leading to the identification of novel CRBN binders with high potency and ligand efficiency. enamine.netnih.gov

Fragment-Based Drug Discovery (FBDD) is another powerful approach where small, low-molecular-weight chemical fragments (typically <300 Da) are screened for weak but efficient binding to the target protein. nih.govnih.gov Hits from these screens serve as starting points for medicinal chemistry efforts to "grow" the fragment into a more potent and selective ligand. FBDD has been successfully applied to discover ligands for various E3 ligases. nih.gov Combining FBDD with sensitive techniques like chemical proteomics allows for the mapping of protein-ligand interactions directly within human cells, providing a powerful platform for discovering ligands for even poorly characterized proteins. nih.gov These strategies are vital for moving beyond established IMiD scaffolds and discovering next-generation E3 ligase recruiters.

Challenges and Future Directions in Research Utilizing E3 Ligase Ligand Linker Conjugates

Expanding the Repertoire of Exploitable E3 Ligases Beyond CRBN and VHL

The vast majority of PROTACs developed to date rely on ligands for just two E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov While this has led to significant successes, the ubiquitous expression of CRBN and VHL throughout the body can lead to on-target toxicities in healthy tissues. tandfonline.com Furthermore, reliance on a limited number of E3 ligases makes the development of resistance a significant concern. nih.gov To overcome these limitations, a major focus of current research is to expand the arsenal (B13267) of available E3 ligases for TPD. tandfonline.comnih.gov

There are over 600 E3 ligases in human cells, many of which exhibit tissue-specific or cancer-specific expression patterns. nih.govicr.ac.uk Harnessing these E3 ligases could lead to the development of highly selective degraders that only act in diseased cells, thereby minimizing side effects. tandfonline.com For instance, researchers have identified E3 ligases with enriched expression in specific tissues such as the brain (FBXL16, KCTD8), pancreas (ASB9), and skeletal muscle (KLHL40, KLHL41), opening the door for tissue-targeted therapies. nih.gov

The discovery of new E3 ligase ligands is a critical step in this expansion. A variety of innovative screening methods are being employed, including:

Phenotypic Screens and Genome-Scale CRISPR Screens: These approaches can identify novel E3 ligases and the ligands that bind to them by observing changes in cellular phenotypes or protein levels. tandfonline.comtechnologypublisher.com

Activity-Based Protein Profiling (ABPP) and Proteomics: These techniques can identify E3 ligases that are activated or engaged by small molecules. tandfonline.com

Fragment-Based Ligand Discovery (FBLD): This method uses small, low-affinity "fragment" molecules to identify binding pockets on E3 ligases, which can then be developed into more potent and specific ligands. acs.org

The successful identification and validation of ligands for other E3 ligases, such as IAP, MDM2, and the recent discovery of a ligand for FBXO22, are paving the way for a new generation of PROTACs with improved therapeutic profiles. nih.govtechnologypublisher.com

Addressing Mechanisms of Resistance to PROTAC-mediated Degradation

As with any targeted therapy, the development of resistance is a major clinical challenge for PROTACs. nih.govmdpi.com Several mechanisms of resistance have been identified, which can be broadly categorized as either target-dependent or target-independent.

Target-Independent Resistance:

Mutations or Downregulation of the E3 Ligase Machinery: This is one of the most common mechanisms of acquired resistance. Cancer cells can develop mutations in or completely lose the expression of the E3 ligase that the PROTAC is designed to recruit (e.g., CRBN or VHL). nih.govaacrjournals.org This prevents the formation of the ternary complex and subsequent degradation of the target protein. For example, resistance to the CRBN-based BET degrader ARV-825 has been linked to the deletion of the CRBN gene. aacrjournals.org

Upregulation of Drug Efflux Pumps: The multidrug resistance protein 1 (MDR1), encoded by the ABCB1 gene, is a transporter that can actively pump drugs out of the cell. nih.govnih.gov Studies have shown that increased expression and activity of MDR1 can lead to both intrinsic and acquired resistance to PROTACs by reducing their intracellular concentration. nih.govbiorxiv.orgsolvobiotech.com This resistance can sometimes be overcome by co-administering an MDR1 inhibitor. nih.govaacrjournals.org

Target-Dependent Resistance:

Mutations in the Target Protein: While less common than with traditional inhibitors, mutations in the target protein can also confer resistance to PROTACs. mdpi.com These mutations may prevent the PROTAC from binding to the target protein, thus inhibiting the formation of the ternary complex. kuickresearch.com

Upregulation of Target Protein Synthesis: Cancer cells can sometimes compensate for protein degradation by increasing the rate of synthesis of the target protein, overwhelming the degradation machinery. nih.gov

Strategies to overcome resistance include the development of PROTACs that can degrade mutated target proteins and the use of combination therapies. kuickresearch.comnih.gov Furthermore, expanding the repertoire of E3 ligases will provide alternative avenues for degradation when resistance to a CRBN or VHL-based PROTAC emerges. nih.gov

Strategies for Enhancing Selectivity and Minimizing Off-Target Effects

A key challenge in PROTAC development is achieving high selectivity for the target protein and minimizing degradation of other proteins, known as off-target effects. researchgate.netalphagalileo.org Off-target degradation can lead to cellular toxicity and undesirable side effects. Several innovative strategies are being explored to enhance the precision of PROTACs.

Exploiting Ternary Complex Cooperativity: The formation of the ternary complex (PROTAC-target protein-E3 ligase) can be influenced by cooperative interactions between the target protein and the E3 ligase. nih.govacs.orgnih.gov By designing PROTACs that promote favorable protein-protein interactions within the ternary complex, it is possible to achieve high selectivity for a specific target protein, even if the target-binding ligand itself is not highly selective. acs.orgbiorxiv.org

Targeting Tumor-Specific E3 Ligases: As mentioned earlier, utilizing E3 ligases that are overexpressed in cancer cells or have tissue-specific expression can significantly improve the therapeutic window of PROTACs. icr.ac.uknih.gov

Developing "Pro-PROTACs": These are inactive forms of PROTACs that are designed to be activated only in the target tissue. acs.org This can be achieved through various mechanisms, such as cleavage by tumor-specific enzymes or activation by the hypoxic environment of tumors. nih.gov

Antibody-PROTAC Conjugates (Ab-PROTACs): This approach combines the tumor-targeting ability of antibodies with the protein-degrading power of PROTACs. acs.orgnih.gov The antibody delivers the PROTAC specifically to cancer cells, minimizing exposure to healthy tissues.

Minimizing Off-Target Effects of the E3 Ligase Ligand: The E3 ligase ligand itself can sometimes have its own biological activity. For example, pomalidomide (B1683931), a common CRBN ligand, can independently induce the degradation of certain zinc-finger proteins. nih.govbiorxiv.org Researchers are developing design principles, such as modifying specific positions on the pomalidomide scaffold, to create PROTACs with minimal off-target effects. nih.gov

Development of Novel Linker Chemistries and Architectures

The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy and selectivity of the degrader. nih.govnih.govexplorationpub.com The length, composition, and attachment points of the linker all influence the formation and stability of the ternary complex. explorationpub.comresearchgate.net

Key considerations in linker design include:

Length and Flexibility: The linker must be of an optimal length to allow the target protein and E3 ligase to come into productive proximity for ubiquitination. explorationpub.com Both overly short and overly long linkers can be detrimental.

Rigidity: Introducing conformational constraints into the linker can help to pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation and potency. nih.gov

"Click Chemistry": The use of click chemistry reactions provides a powerful and efficient way to synthesize libraries of PROTACs with diverse linkers for rapid optimization. nih.gov

Photo-cleavable and Photo-switchable Linkers: These advanced linkers allow for spatiotemporal control over PROTAC activity. nih.govresearchgate.net For example, a photo-switchable PROTAC can be activated by light of a specific wavelength, allowing for precise control over when and where protein degradation occurs.

Integration with Other Therapeutic Modalities

The unique mechanism of action of PROTACs makes them well-suited for combination with other therapeutic modalities to enhance efficacy and overcome resistance.

Combination with Chemotherapy: Combining PROTACs with traditional chemotherapy agents can lead to synergistic anti-cancer effects.

Combination with Immunotherapy: There is growing interest in combining PROTACs with immunotherapy. By degrading immunosuppressive proteins within the tumor microenvironment, PROTACs could enhance the efficacy of immune checkpoint inhibitors and other immunotherapies.

Combination with Other Targeted Therapies: PROTACs can be used in combination with small molecule inhibitors to target the same or different pathways, potentially leading to a more durable response and preventing the emergence of resistance. For example, combining a MEK1/2 degrader with an inhibitor of the MDR1 drug efflux pump has shown synergistic effects in colorectal cancer models. nih.govnih.gov

Advancements in Chemical Biology Tools for Degradation Studies

The development of sophisticated chemical biology tools is essential for advancing our understanding of targeted protein degradation and for the rational design of new degraders. acs.orgsigmaaldrich.com

Quantitative Proteomics: Mass spectrometry-based proteomics allows for the global and unbiased measurement of protein abundance, enabling the identification of both on-target and off-target effects of PROTACs. nih.gov

Ternary Complex Characterization Techniques: A variety of biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorine NMR, are used to study the formation, stability, and kinetics of the ternary complex. nih.govnih.govacs.org These studies provide crucial insights into the structure-activity relationships of PROTACs.

Cellular Target Engagement Assays: Techniques like NanoBRET are used to measure the engagement of a PROTAC with its target protein and the E3 ligase within living cells, providing a more physiologically relevant measure of activity. nih.gov

Protein-based and Biologics-based Degraders: The use of peptides, proteins, and nucleic acids as targeting moieties in degraders is expanding the scope of TPD to include previously intractable targets like unstructured proteins. acs.orgacs.orgnih.gov

Prospects for Utilizing E3 Ligase Ligand-linker Conjugates in Basic Biological Research beyond Drug Discovery

The ability to selectively degrade specific proteins makes E3 ligase ligand-linker conjugates powerful tools for basic biological research. wiley.com

Target Validation: PROTACs can be used to rapidly and reversibly deplete a protein of interest, allowing researchers to study the functional consequences of its loss and validate it as a potential drug target. wiley.com

Probing Protein Function: By degrading a specific protein, researchers can dissect its role in complex cellular pathways and processes with high temporal resolution.

Creating "Chemical Knockouts": PROTACs offer a "chemical" alternative to genetic knockout techniques, providing a more rapid and controllable way to study protein function.

The continued development of new E3 ligase ligands and innovative PROTAC designs will not only fuel the discovery of new therapeutics but also provide an expanding toolbox for fundamental biological discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.